Isooctyl vinyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37769-62-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-ethenoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C10H20O/c1-6-11-8-10(4,5)7-9(2)3/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
RSZNIQXJTHPTBO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C)COC=C |
Canonical SMILES |
CC(C)CC(C)(C)COC=C |
Other CAS No. |
37769-62-3 |
Origin of Product |
United States |
Synthetic Methodologies for Isooctyl Vinyl Ether Monomer Production
Established Chemical Synthesis Pathways
Traditional synthesis of isooctyl vinyl ether relies on a few core chemical reactions, including transetherification, vinyl transfer, and the isomerization of corresponding allyl ethers.
Transetherification involves the exchange of an alkoxy group of an ether with an alcohol. In the context of this compound synthesis, this typically involves reacting a readily available vinyl ether, such as ethyl vinyl ether, with isooctyl alcohol in the presence of a catalyst. The equilibrium is often shifted towards the product by using a large excess of the starting vinyl ether or by distilling off the lower-boiling alcohol byproduct. academie-sciences.fracademie-sciences.fr
The use of palladium catalysts offers an efficient and milder alternative to traditional mercury-based systems for synthesizing vinyl ethers. njchm.com Air-stable palladium complexes, often generated in situ, have been shown to effectively catalyze the transetherification between alcohols and vinyl ethers. academie-sciences.fracademie-sciences.frrsc.org This method avoids the toxicity associated with mercury catalysts and has been successfully applied to a variety of alcohols. organic-chemistry.org Research on the palladium-catalyzed transetherification of ethyl vinyl ether with various functional alcohols has demonstrated good to excellent yields, providing a strong basis for its application in this compound production. academie-sciences.fracademie-sciences.fr Studies have optimized various reaction parameters, including solvent, ligand nature, and catalyst loading, to achieve high conversions and yields. academie-sciences.fracademie-sciences.fr
Table 1: Palladium-Catalyzed Transetherification of Various Alcohols with Ethyl Vinyl Ether This table represents typical findings for palladium-catalyzed transetherification, analogous to the synthesis of this compound.
| Alcohol Substrate | Catalyst System | Conversion (%) | Yield (%) | Reference |
| 2-(Vinyloxymethyl) furan | Palladium (II) complex | 69 | 59 | academie-sciences.fracademie-sciences.fr |
| 1,2,3-trimethoxy-5-(vinyloxymethyl) benzene | Palladium (II) complex | 82 | 75 | academie-sciences.fracademie-sciences.fr |
| Tetraethylene glycol | Palladium (II) complex | 75 | 50 | academie-sciences.fracademie-sciences.fr |
| Dianhydro-D-glucitol | Palladium (II) complex | 50 | 42 | academie-sciences.fr |
| Various functional alcohols | In situ generated Palladium complex | N/A | 40-84 | rsc.org |
Historically, mercury salts, particularly mercuric acetate (B1210297), have been widely used as catalysts for transetherification reactions to produce vinyl ethers. njchm.comnasa.govorgsyn.orggoogle.com The process involves the reaction of an alcohol with a vinyl ether in the presence of a soluble mercury salt of a weak acid. google.com A feasibility study demonstrated the synthesis of hexyl vinyl ether through a mercuric acetate-catalyzed exchange reaction between this compound and hexyl alcohol, yielding approximately 50% of the product. nasa.gov This confirms the viability of using this compound itself as a vinyl group donor in such reactions. While effective, the significant toxicity of mercury compounds has led to a decline in their use in favor of safer catalytic systems. njchm.comorganic-chemistry.org
Vinyl transfer, or transvinylation, from a vinyl ester like vinyl acetate to an alcohol is another established route for producing vinyl ethers. orgsyn.org This method can be catalyzed by various transition metals. Iridium complexes, for example, have been developed as effective precatalysts for the synthesis of vinyl ethers from alcohols and vinyl acetate, a process that is particularly useful for preparing ethers that are otherwise difficult to synthesize. orgsyn.orgorgsyn.org The reaction is thought to proceed through an addition-elimination sequence. orgsyn.org This methodology has been successfully applied to a range of primary, secondary, and even tertiary alcohols. google.com
The isomerization of allyl ethers to the corresponding vinyl ethers (specifically, propenyl ethers) presents another synthetic pathway. orgsyn.orgorganic-chemistry.org This reaction can be catalyzed by strong bases or transition metal complexes. orgsyn.orgorganic-chemistry.org For instance, lithium diisopropylamide (LDA) has been shown to promote a nearly quantitative and highly stereoselective conversion of allylic ethers to (Z)-propenyl ethers at room temperature. organic-chemistry.orgnih.gov The reaction time is influenced by steric hindrance. organic-chemistry.org Alternatively, cationic iridium complexes can be used to catalyze the isomerization, yielding predominantly the trans-propenyl ethers with high stereoselectivity. rsc.org
Table 2: Catalytic Systems for Isomerization of Allyl Ethers to Vinyl Ethers
| Catalyst System | Key Feature | Product Selectivity | Reference |
| Lithium diisopropylamide (LDA) | Base-catalyzed | High stereoselectivity for (Z)-propenyl ethers | organic-chemistry.orgnih.gov |
| Potassium tert-butoxide (KOtBu) | Base-catalyzed | Can be used when substrate is not base-sensitive | organic-chemistry.org |
| Cationic Iridium Complex | Transition metal-catalyzed | High stereoselectivity for trans-propenyl ethers | rsc.org |
Transetherification Reactions for this compound Formation
Emerging Synthetic Strategies for this compound
Current research is focused on developing more sustainable and efficient "green" synthetic methods. While not yet widely applied specifically to this compound, emerging strategies in ether synthesis hold promise for future production. These include the development of novel catalytic systems that operate under milder conditions, reduce waste, and utilize less toxic reagents. For instance, photoredox catalysis using visible light is an expanding field, and recent studies have shown the ability to use phenyl vinyl ether as a surrogate for ethylene (B1197577) in three-component reactions, which could inspire new pathways for functionalized vinyl ether synthesis. semanticscholar.org Furthermore, the development of catalyst systems for alkyne hydration in aqueous media, such as those using platinum catalysts, points towards a future of more environmentally benign industrial processes for related compounds. uniroma1.it These advancements pave the way for next-generation synthetic routes for key monomers like this compound.
Development of Novel Catalytic Systems for Enhanced Efficiency
The classic industrial synthesis of vinyl ethers, known as the Reppe process, involves the reaction of an alcohol with acetylene (B1199291) under high pressure and in the presence of a strong base. wikipedia.orgisu.ru While effective, this method necessitates stringent safety measures due to the handling of highly reactive acetylene gas. Modern research has focused on developing sophisticated catalytic systems that circumvent these challenges, primarily through alternative reaction pathways like transvinylation (also known as transetherification).
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium and iridium, have become central to modern vinyl ether synthesis. These catalysts facilitate the transfer of a vinyl group from a stable, easy-to-handle vinyl source, such as vinyl acetate or another vinyl ether, to the target alcohol. wikipedia.org
Palladium Catalysts: Air-stable palladium catalysts, often formed in situ from precursors like palladium(II) acetate and a ligand such as 1,10-phenanthroline, have proven highly effective. rsc.org This system efficiently catalyzes the transetherification between an alcohol and a vinyl ether like ethyl vinyl ether. rsc.org The palladium(II)-phenanthroline complex is also adept at catalyzing a sequential vinyl ether formation and Claisen rearrangement, providing a convenient route to γ,δ-unsaturated aldehydes under mild conditions that avoid the use of toxic mercury catalysts. organic-chemistry.org Research has demonstrated the synthesis of various functionalized vinyl ethers with yields ranging from 40-84% in a single step. rsc.org
Iridium Catalysts: Iridium-based catalysts offer a versatile and practical route for vinylation, particularly using the inexpensive and widely available vinyl acetate as the vinylating agent. wikipedia.orgorgsyn.orgorgsyn.org Cationic iridium complexes can effectively catalyze the vinyl transfer from vinyl esters to alcohols. orgsyn.org This methodology has been successfully applied to a range of alcohols, including primary and secondary ones, showcasing its broad applicability. orgsyn.org
Gold Catalysts: Gold catalysis represents another frontier in C-O bond formation under mild conditions. While direct vinylation of isooctyl alcohol using gold catalysts is not prominently documented, gold-catalyzed reactions, such as the cyclization of 1,5-diynes in the presence of ketones, result in the formation of complex vinyl ether structures. nih.govresearchgate.net This demonstrates the potential of gold complexes to activate alkynes for nucleophilic attack by alcohols, suggesting a possible future pathway for direct vinylation. beilstein-journals.org
The table below summarizes the performance of select novel catalytic systems in vinyl ether synthesis.
| Catalyst System | Reactants | Product Type | Key Advantages | Yield (%) | Reference |
| Pd(II) Acetate / 1,10-Phenanthroline | Alcohol + Ethyl Vinyl Ether | Functionalized Vinyl Ethers | Air-stable catalyst, single-step synthesis | 40-84% | rsc.org |
| [Ir(cod)Cl]₂ / Na₂CO₃ | Alcohol + Vinyl Acetate | Various Alkyl Vinyl Ethers | Uses inexpensive vinyl source, versatile for primary & secondary alcohols | High | orgsyn.org |
| IPr*Au(MeCN)SbF₆ | 1,5-Diyne + Ketone | Substituted Vinyl Ethers | Mild reaction conditions (room temp.), novel synthetic route | 32-78% | nih.gov |
This interactive table summarizes key research findings on novel catalytic systems.
Process Optimization for Sustainable this compound Synthesis
The drive for green chemistry has profoundly influenced the production of industrial monomers like this compound. Process optimization now focuses on sustainability, encompassing the use of safer reagents, bio-based feedstocks, and energy-efficient conditions.
Safer Acetylene Surrogates: A significant step towards safer vinylation processes is the replacement of high-pressure acetylene gas with solid, stable surrogates. Calcium carbide (CaC₂) has emerged as a highly effective alternative. chemistryviews.org When reacted with a trace amount of water, it generates acetylene in situ, avoiding the hazards associated with storing and handling the compressed gas. This method, often carried out under superbasic conditions using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), allows for the convenient and safe vinylation of primary and secondary alcohols in good yields. mdpi.comrsc.org
Bio-Based Feedstocks: The sustainability of a chemical process begins with its raw materials. The development of methods to produce isooctyl alcohol from bio-based sources is a critical advancement. google.com One patented method describes the efficient conversion of bio-based crotonaldehyde (B89634) into isooctyl alcohol. google.com By using this bio-isooctanol as the starting material in the vinylation reaction, a more sustainable, partially bio-derived this compound can be produced, reducing the reliance on petrochemical feedstocks.
Enzymatic Catalysis: Enzymatic catalysis represents a frontier in green synthesis. While direct enzymatic vinylation of isooctyl alcohol is still an emerging area, studies on related compounds have shown immense promise. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B (CalB) has been successfully used to synthesize vinyl ether-ester monomers. nih.govdiva-portal.orgresearchgate.net These enzymatic reactions proceed under very mild conditions, are highly selective (reducing byproduct formation), and the enzyme can be easily removed and reused, aligning perfectly with the principles of sustainable manufacturing. nih.govdiva-portal.org
Optimization of Reaction Conditions: Beyond catalyst and reagent selection, optimizing reaction parameters is crucial for maximizing efficiency and minimizing energy consumption. In a process analogous to the synthesis of this compound, a patented method for producing isobutyl vinyl ether from isobutanol and acetylene details specific optimized conditions. By controlling the temperature and pressure within a defined range, high conversion and yield can be achieved while allowing for the continuous reuse of the catalyst. google.com
The following table outlines optimized parameters for a representative vinyl ether synthesis process.
| Parameter | Optimized Range | Outcome | Reference |
| Reaction Temperature | 120-200 °C | Maximizes reaction rate and efficiency | google.com |
| Reaction Pressure | 0.4-0.8 MPa | Ensures sufficient acetylene concentration for high conversion | google.com |
| Reactant Conversion | >90% | High raw material efficiency | google.com |
| Reaction Yield | >95% | Minimal product loss, sustainable process | google.com |
This interactive table presents optimized conditions for an efficient vinyl ether synthesis process.
Polymerization of Isooctyl Vinyl Ether and Its Derivatives
Cationic Homopolymerization of Isooctyl Vinyl Ether
Cationic polymerization is the principal method for polymerizing vinyl ethers like IOVE due to the electron-donating nature of the ether oxygen, which stabilizes the requisite carbocationic propagating species. nih.gov This process, however, is often challenged by the high reactivity of these cationic species, which can lead to undesirable side reactions. nih.govnih.gov
Understanding the fundamental steps of initiation, propagation, and chain transfer is crucial for controlling the polymerization of IOVE and tailoring the properties of the resulting polymer.
The initiation of cationic polymerization of vinyl ethers involves the generation of a carbocation from the monomer. This is typically achieved using an initiating system composed of an initiator (a proton source or cationogen) and a co-initiator (a Lewis acid). nih.gov
Commonly used initiating systems include:
Protonic Acids: Strong acids can directly protonate the vinyl ether double bond. However, their use can lead to poorly controlled polymerizations.
Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) are frequently used as co-initiators. nih.gov They activate a proton source (initiator), which can be adventitious water or an intentionally added alcohol. researchgate.netnih.gov
Organometallic Compounds: Combinations like the isobutyl vinyl ether-HCl adduct with a Lewis acid have been employed. nih.govrsc.org
Photoinitiators: Diaryliodonium salts can be used to initiate polymerization upon UV irradiation, which generates hydrogen iodide that then initiates the polymerization. researchgate.netrsc.org
The role of the co-initiator is to abstract an anion from the initiator or to polarize the initiator-monomer adduct, thereby generating the initiating carbocation and a counter-anion. The nature of this counter-anion is critical as it influences the stability of the propagating species.
A notable development is the use of single-component organic acids, such as 1,2,3,4,5-pentacarboxymethoxycyclopentadiene (PCCP), which can initiate polymerization under ambient conditions. nih.govnih.gov The PCCP protonates the vinyl ether, and the resulting cyclopentadienyl (B1206354) anion forms a tight ion pair with the propagating carbocation, which helps to control the polymerization. nih.govnih.gov
Once initiated, the carbocationic chain end propagates by sequentially adding monomer units. The propagating species in the cationic polymerization of vinyl ethers is an oxocarbenium ion, where the positive charge is stabilized by the adjacent ether oxygen atom.
The stability of this propagating species is a key factor in the polymerization process. A more stable carbocation leads to a more controlled polymerization with fewer side reactions. The dynamics of chain growth are influenced by several factors:
Temperature: Lower temperatures (e.g., -78 °C) are often necessary to suppress chain transfer reactions and stabilize the propagating carbocation. nih.govnih.gov
Solvent: The polarity of the solvent can affect the distance between the propagating cation and the counter-anion (ion pair), thereby influencing the rate of polymerization and the occurrence of side reactions.
Counter-anion: A non-nucleophilic and bulky counter-anion helps to prevent termination by combination with the propagating cation and maintains the "living" nature of the polymerization.
The propagation mechanism can involve monomer-solvated cationic active species, which are in equilibrium with inactive species solvated by other components in the reaction mixture, such as an added electron donor. capes.gov.br
Chain transfer reactions are a major challenge in the cationic polymerization of vinyl ethers, as they limit the molecular weight of the resulting polymer and broaden its molecular weight distribution. nih.gov The primary chain transfer mechanism is β-proton elimination from the ultimate or penultimate monomer unit of the growing chain to a monomer molecule, generating a new, smaller polymer chain and a terminal double bond on the terminated chain. rsc.org
Strategies to suppress chain transfer include:
Low Temperatures: As mentioned, conducting the polymerization at low temperatures significantly reduces the rate of chain transfer reactions. nih.gov
Addition of Lewis Bases: The addition of a weak Lewis base, such as an ester (e.g., ethyl acetate) or an ether (e.g., 1,4-dioxane), can reversibly complex with the propagating carbocation, stabilizing it and suppressing chain transfer. capes.gov.brresearchgate.net
Bulky Ligands: The use of bulky ligands on the Lewis acid co-initiator can sterically hinder the approach of the monomer for chain transfer. nih.gov
Cationic RAFT Polymerization: The development of cationic reversible addition-fragmentation chain transfer (RAFT) polymerization offers a powerful method to control the polymerization. This technique involves a reversible chain transfer process to a dormant thioester or other suitable chain transfer agent, which minimizes irreversible chain transfer reactions. nih.govnih.gov
The development of controlled or "living" cationic polymerization techniques has been a major advancement, allowing for the synthesis of well-defined poly(this compound) with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). nih.gov The first living cationic polymerization of alkyl vinyl ethers was reported in the 1980s. nih.gov
The key to controlled/living cationic polymerization lies in the design of the initiator system to ensure that the rate of initiation is fast relative to the rate of propagation and that chain-breaking reactions (termination and chain transfer) are absent or reversible.
Several strategies have been developed to achieve this:
Initiator/Lewis Acid Systems: A common approach is to use a cationogen like the HCl adduct of isobutyl vinyl ether (a model for IOVE) in conjunction with a Lewis acid like SnCl₄. nih.gov The addition of a Lewis base is often crucial for achieving control.
Single-Component Initiators: As previously mentioned, organic acids like PCCP have been shown to act as single-component initiators for the controlled polymerization of various vinyl ethers, including sterically hindered ones, under ambient conditions. nih.gov The tight ion pair formed between the propagating chain end and the PCCP anion is key to this control. nih.govnih.gov
Photoinitiated Systems: Photocontrolled cationic polymerization using photocatalysts and chain-transfer agents allows for temporal control over the polymerization process. cornell.edu For instance, diaryliodonium salts can be used as photoinitiators, where UV light triggers the generation of the initiating species. researchgate.netrsc.org
RAFT Agents: In cationic RAFT polymerization, the molecular weight can be controlled by adjusting the feed ratio of the monomer to the chain transfer agent (CTA). nih.gov This method relies on a rapid and reversible exchange between active propagating chains and dormant species.
The table below summarizes some initiator systems used for the controlled polymerization of vinyl ethers, which are applicable to this compound.
| Initiator System | Co-initiator/Activator | Additive/Conditions | Polymer Characteristics |
| Isobutyl vinyl ether-HCl adduct | SnCl₄ | Lewis Base (e.g., ester) | Controlled molecular weight, narrow Đ |
| 1,2,3,4,5-pentacarboxymethoxycyclopentadiene (PCCP) | None (single-component) | Ambient temperature, open to air | Controlled molecular weight, narrow Đ |
| Diaryliodonium salts | UV light | Tetraalkylammonium iodide | Long-lived propagating species |
| Thiocarbonylthio compounds (RAFT agents) | Lewis Acid | Low temperature (-78 °C) | Controlled molecular weight, narrow Đ |
| Electrophilic selenium reagents | Mn(CO)₅Br | Ambient temperature | Controlled molecular weight, narrow Đ (<1.2) |
Stereoselective Cationic Polymerization for Tacticity Control
Controlling the stereochemistry (tacticity) of poly(this compound) is crucial as it directly influences the material's physical properties. nsf.govunc.edu Isotactic polymers, where the side chains are all on the same side of the polymer backbone, can exhibit crystallinity and enhanced thermomechanical properties compared to their amorphous, atactic counterparts. nsf.govunc.edu The first instance of stereoregular polymerization for a vinyl ether was documented in the late 1940s by Schildknecht, who used BF₃·Et₂O at low temperatures to produce a semicrystalline material. acs.org Modern approaches focus on designing sophisticated catalyst systems to achieve high levels of isotacticity. acs.org
The key to producing highly isotactic poly(vinyl ethers) lies in the use of chiral catalysts that can direct the stereochemistry of monomer addition. nsf.gov Significant progress has been made by designing Lewis acid systems that incorporate bulky, chiral ligands. nih.govacs.org
Titanium-Based Catalysts: Sawamoto and coworkers developed titanium-based Lewis acid catalysts with bulky aryloxy substituents that, when used with an initiator like an iBVE-HCl adduct at -78°C in hexane, produced highly isotactic poly(isobutyl vinyl ether). acs.org More recently, titanium complexes of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), a ligand derived from tartaric acid, have proven to be highly effective. rsc.orgresearchgate.net An initiating system created by simply mixing TADDOL, TiCl₄, and the vinyl ether monomer can generate poly(isobutyl VE) with isotacticity as high as 90%. rsc.org
Chiral Counterion Catalysis: A major breakthrough was the concept of chiral counterion catalysis, developed by Leibfarth and coworkers. nih.govnsf.gov This approach utilizes a chiral Brønsted acid, such as a 1,1′-bi-2-naphthol (BINOL)-based phosphoric acid (CPA), in combination with an achiral Lewis acid like TiCl₄. nih.govunc.edu The CPA alone is not active enough to initiate polymerization, but in the presence of the strong Lewis acid, it forms a chiral counterion. nih.gov This chiral counterion pairs with the propagating oxocarbenium ion, creating a chiral environment that directs the incoming monomer to add with a specific facial bias, leading to high isotacticity (up to 93% m for poly(iBVE)). nsf.gov
Organocatalysis: To avoid metal residues in the final polymer, metal-free organocatalysts have been developed. nih.govchemrxiv.org Chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have been successfully employed. unc.eduresearchgate.netresearchgate.net These single-component catalysts are acidic enough to initiate polymerization and their chiral conjugate base simultaneously directs the stereochemistry of monomer addition. unc.edu
| Catalyst System | Description | Achieved Isotacticity (% m) | Reference(s) |
| TiCl₂[O-2,6-(i-Pr)₂C₆H₃]₂ | Titanium-based Lewis acid with bulky phenoxy groups. | ~83% (for iBVE) | acs.org |
| TADDOL/TiCl₄ | Chiral titanium TADDOLate complex. | 90% (for iBVE) | rsc.orgresearchgate.net |
| (R)-CPA/TiCl₄ | Chiral phosphoric acid (CPA) and a Lewis acid (chiral counterion catalysis). | 93% (for iBVE) | nih.govnsf.gov |
| IDPi | Imidodiphosphorimidate (chiral confined Brønsted acid). | 90% (for iBVE) | chemrxiv.orgresearchgate.net |
In standard cationic polymerization, the propagating chain end is a planar sp²-hybridized oxocarbenium ion, which offers no inherent stereochemical preference for the incoming monomer. nsf.govresearchgate.net Monomer addition can occur from either face of the plane, typically resulting in an atactic polymer.
The mechanism of stereocontrol in catalyst-controlled systems relies on creating an asymmetric environment around this planar carbocation. nih.gov In the chiral counterion approach, the bulky, chiral anion (e.g., derived from BINOL-phosphoric acid) forms a tight ion pair with the propagating cation. nsf.govunc.edu This association dictates how the next monomer molecule can approach the active site. The steric hindrance imposed by the chiral counterion blocks one face of the carbocation, forcing the monomer to add exclusively from the other, less hindered face. nih.govresearchgate.net This repeated, stereodirected addition leads to the formation of a highly isotactic polymer chain. nsf.gov The effectiveness of this control depends on the structure of the chiral ligand, the solvent, and the temperature. acs.org
By successfully implementing stereoselective cationic polymerization, it is possible to precisely control the microstructure of poly(this compound). nih.govnii.ac.jp The degree of isotacticity is a direct outcome of the catalyst system and reaction conditions employed. acs.org
This control over microstructure has a profound impact on the polymer's conformation and, consequently, its macroscopic properties. nsf.gov Atactic poly(vinyl ethers) are typically amorphous, soft, and rubbery materials with low commercial utility. nsf.gov In contrast, highly isotactic poly(vinyl ethers) are semicrystalline thermoplastics. unc.edu The regular arrangement of the isooctyl side chains in the isotactic structure allows the polymer chains to pack into ordered crystalline lamellae, which are connected by amorphous regions. This semicrystalline morphology gives the material increased stiffness, tensile strength, and a distinct melting point, making it a potentially valuable polar analog to polyolefins like polypropylene. nsf.gov
Aqueous Media Cationic Polymerization of this compound
Traditionally, cationic polymerization must be conducted under strictly anhydrous conditions because water is a potent terminating agent for the propagating carbocations. nih.gov However, the development of aqueous cationic polymerization represents a significant advancement towards "green" polymer chemistry. researchgate.netmdpi.com Research on analogous monomers like isobutyl vinyl ether (IBVE) has demonstrated that polymerization in aqueous systems (suspension, dispersion, or emulsion) is feasible. researchgate.netrsc.org
Aqueous cationic polymerization of IBVE has been successfully achieved using initiating systems such as BF₃OEt₂ or, more recently, water-stable Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in combination with an alcohol initiator (e.g., CumOH). mdpi.comresearchgate.netrsc.org These polymerizations can proceed in an air atmosphere, challenging the conventional requirements of the process. nih.govmdpi.com
Performing cationic polymerization in water presents unique challenges:
Catalyst Deactivation: Most traditional Lewis acids are readily hydrolyzed and deactivated by water. mdpi.com
Chain Termination: Water can act as a nucleophile, attacking the propagating carbocation and terminating the polymer chain. researchgate.net
Exothermicity: Vinyl ethers are highly reactive monomers, and their polymerization is very exothermic. In bulk or suspension polymerization, this can lead to poor heat transfer and thermal runaway. researchgate.netrsc.org
Reproducibility: The high reactivity can lead to poor reproducibility of the polymerization process. mdpi.com
To overcome these challenges, several strategies have been developed:
Water-Stable Lewis Acids: The use of Lewis acids that are stable in water, such as B(C₆F₅)₃, is a key strategy. researchgate.netmdpi.com These catalysts can promote polymerization without being immediately decomposed by the aqueous medium.
Heterogeneous Systems: Conducting the polymerization in dispersion (a mixture of water and a nonpolar solvent like n-hexane) or emulsion systems provides a much larger surface area for heat transfer compared to suspension or bulk polymerization. researchgate.netrsc.org This efficiently dissipates the heat of polymerization, preventing thermal runaway and allowing for better control. researchgate.net
Careful Design of a Reaction Protocol: Reproducibility can be improved through careful experimental design, such as the controlled addition of the initiator, the use of co-solvents, or the addition of surfactants in emulsion systems. nih.govmdpi.com For instance, in the aqueous polymerization of IBVE, using a dispersion in a water/n-hexane mixture resulted in high yields (>85%) and molecular weights up to 8600 g/mol . researchgate.netrsc.org The polymerization sites are believed to be located at the monomer/water interface. nih.govmdpi.com
Emulsion and Dispersion Polymerization Techniques
Emulsion polymerization is a heterogenous process used to produce polymer dispersions, often called latexes, in an aqueous medium. researchgate.netacs.org This technique typically involves a water-insoluble monomer (like this compound), a surfactant to emulsify the monomer into droplets, and a water-soluble initiator. acs.org The polymerization primarily occurs within the monomer-swollen polymer particles that form during the process, resulting in a colloidally stable latex with particle diameters generally in the 50–500 nm range. acs.org
Aqueous dispersions of polymer particles can be prepared through the emulsion polymerization of a monomeric composition that may include various vinyl ethers, such as vinyl methyl ether, vinyl ethyl ether, or vinyl isobutyl ether. googleapis.com These processes can be used to create water-borne emulsion polymers that act as effective pigment dispersing agents for coatings and paints. researchgate.net The final product is an aqueous dispersion of polymer particles, where the polymer can have a specified glass transition temperature (Tg) and gel content, depending on the monomers and process conditions used. googleapis.comcmu.edu The process may also include a post-polymerization step to modify the properties of the resulting adhesive composition. googleapis.comdigitellinc.com
Post Polymerization Modification and Functionalization of Poly Isooctyl Vinyl Ether S
Chemical Transformations of Pendant Vinyl Ether Groups
The electron-rich nature of the vinyl ether functionality in poly(isooctyl vinyl ether) allows for several chemoselective reactions. These reactions enable the covalent attachment of various molecules to the polymer side chains, thereby altering the polymer's physical and chemical properties.
Thiol-ene "click" chemistry is a highly efficient and versatile method for the post-polymerization modification of polymers containing vinyl ether groups. nih.govresearchgate.net This reaction involves the radical-mediated addition of a thiol to the vinyl ether's carbon-carbon double bond, resulting in a stable thioether linkage. nih.gov The reaction can be initiated by UV irradiation in the presence of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.gov This method is compatible with various polymer backbones and allows for the quantitative introduction of a wide range of functional groups by simply choosing a thiol with the desired functionality. nih.govrsc.org For example, this technique has been used to functionalize poly(vinyl ether)s with substrates like 1-dodecanethiol, 4-tert-butylbenzylthiol, and mercaptoethanol. kit.edu The high efficiency and mild reaction conditions of the thiol-ene click reaction make it a valuable tool for creating functionalized poly(vinyl ether)s for diverse applications. researchgate.netbham.ac.uk
A study demonstrated the successful thiol-ene reaction on a polycarbonate with pendant vinyl ether groups using 3-mercaptopropionic acid. The reaction was initiated by UV irradiation (365 nm) with DMPA as the photoinitiator, confirming the formation of stable thioether-ether linkages. nih.gov
Table 1: Examples of Thiols Used in Thiol-Ene Reactions with Poly(vinyl ether)s
| Thiol Compound | Resulting Functionality | Reference |
|---|---|---|
| 1-Dodecanethiol (DDT) | Alkyl chain | kit.edu |
| 4-tert-Butylbenzylthiol (TBBT) | Aromatic group | kit.edu |
| Mercaptoethanol (ME) | Hydroxyl group | kit.edu |
The pendant vinyl ether groups of poly(this compound) can undergo acid-catalyzed reactions with alcohols and thiols to form acetal (B89532) and thioacetal linkages, respectively. nih.gov Unlike the thiol-ene reaction which occurs at the β-carbon, this addition happens at the α-carbon of the vinyl ether. nih.gov These reactions are typically catalyzed by acids such as p-toluenesulfonic acid (PTSA). nih.govresearchgate.net
The formation of acetals by reacting the vinyl ether side chains with hydroxyl-containing compounds introduces acid-labile linkages into the polymer structure. nih.gov This feature is particularly interesting for biomedical applications where controlled release of a conjugated molecule is desired in an acidic environment. nih.govresearchgate.net Similarly, reaction with thiol-containing compounds in the presence of an acid catalyst leads to the formation of thioacetals. nih.gov These thioacetal bonds can also be cleaved under specific conditions, for instance, using silver nitrate (B79036) or an organic acid solution. rsc.org
For instance, a polycarbonate with pendant vinyl ether functionalities (PMVEC) was successfully modified with 4-methylbenzyl alcohol and 4-methylbenzyl mercaptan in the presence of PTSA to form the corresponding acetal and thioacetal linkages. nih.gov The reaction is typically quenched by adding a base like triethylamine (B128534) (TEA). nih.gov
Table 2: Comparison of Acetal and Thioacetal Formation on a Vinyl Ether-Functionalized Polymer (PMVEC)
| Reactant | Catalyst | Linkage Formed | Key Feature | Reference |
|---|---|---|---|---|
| 4-Methylbenzyl alcohol | p-Toluenesulfonic acid (PTSA) | Acetal | Acid-labile | nih.gov |
Another powerful "click chemistry" tool for functionalizing polymers is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). researchgate.netnih.gov To utilize this reaction, the poly(vinyl ether) must first possess either alkyne or azide (B81097) functionalities. This can be achieved by polymerizing vinyl ether monomers that already contain these groups. researchgate.netnih.gov For instance, vinyl ethers bearing pendant alkyne groups can be polymerized, yielding a polymer with "clickable" side chains. nih.gov
Once the alkyne-functionalized poly(vinyl ether) is synthesized, it can be readily modified by reacting it with various azide-containing molecules in the presence of a copper(I) catalyst. kit.edunih.gov This reaction forms a stable triazole ring, covalently linking the functional molecule to the polymer. researcher.life This method provides a modular approach to a wide array of functionalized isotactic polymers. nih.gov The high reliability and specificity of the CuAAC reaction allow for the synthesis of complex and well-defined polymer architectures. nih.govresearcher.life For example, polymers with pendant alkyne groups have been successfully functionalized using benzyl (B1604629) azide through CuAAC. kit.edu
This strategy has been successfully employed to create a variety of functional poly(vinyl ether)s, demonstrating the versatility of combining living cationic polymerization with click chemistry. researchgate.netnih.gov
Synthesis of Functionalized Poly(this compound)s for Tailored Properties
The synthesis of functionalized poly(this compound)s through post-polymerization modification allows for the precise tailoring of polymer properties for specific applications. utexas.educoatingsworld.com By carefully selecting the functional groups to be introduced, characteristics such as solubility, thermal properties, and chemical resistance can be systematically altered. rsc.orgcoatingsworld.comuwtsd.ac.uk
Copolymerization is another strategy to tailor polymer and coating properties. coatingsworld.com For example, copolymerizing this compound with monomers containing different side chains can directly influence the properties of the resulting polymer. Incorporating tri-substituted cycloaliphatic groups can increase the glass transition temperature and mechanical properties of the final material. rsc.org
The ability to introduce a variety of functionalities, such as hydroxyl, carboxyl, or alkyl groups, through the methods described above (thiol-ene, acetal formation, CuAAC) opens up a wide range of possibilities. nih.govkit.edu For instance, introducing hydrophilic groups can enhance water solubility, while incorporating long alkyl chains can affect the polymer's crystallinity and thermal behavior. uwtsd.ac.uknasa.gov The modification of poly(vinyl ether)s has been shown to produce materials suitable for applications such as coatings, where properties like chemical and impact resistance are crucial. coatingsworld.com The crosslink density of coatings can be manipulated through these functionalization strategies, directly impacting their mechanical performance. coatingsworld.com
Table 3: Impact of Functionalization on Poly(vinyl ether) Properties
| Modification Method | Introduced Group | Effect on Polymer Property | Reference |
|---|---|---|---|
| Thiol-ene Reaction | Dodecylthio group | Restricted main chain flexibility | rsc.org |
| Thiol-ene Reaction | Hydroxyl group | Influenced conformational fluctuations based on solvent polarity | rsc.org |
| Copolymerization | Tri-substituted cycloaliphatic groups | Increased glass transition temperature and mechanical properties | rsc.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 1-Dodecanethiol |
| 2,2-dimethoxy-2-phenylacetophenone |
| 3-Mercaptopropionic acid |
| 4-tert-Butylbenzylthiol |
| 4-Methylbenzyl alcohol |
| 4-Methylbenzyl mercaptan |
| Benzyl azide |
| This compound |
| Mercaptoethanol |
| p-Toluenesulfonic acid |
| Silver nitrate |
Analytical Methodologies for Structural and Mechanistic Characterization of Isooctyl Vinyl Ether and Its Polymers
Spectroscopic Techniques for Monomer and Polymer Structure Elucidation
Spectroscopic methods are fundamental in identifying the chemical structure of the isooctyl vinyl ether monomer and confirming its transformation into the polymer. These techniques probe the molecular-level features of the compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound and its polymer. Both ¹H (proton) and ¹³C NMR are used to analyze the monomer's purity, the polymer's microstructure, and to identify the end-groups of the polymer chains.
Upon polymerization, the characteristic signals of the vinyl group protons and carbons in the monomer spectrum disappear, and new, broader signals corresponding to the saturated polymer backbone appear. For poly(this compound), the ¹H NMR spectrum shows broad multiplets for the methine (-CH-) and methylene (B1212753) (-CH₂-) groups of the polymer backbone, typically in the range of 3.3-3.7 ppm and 1.4-1.9 ppm, respectively. The signals corresponding to the isooctyl side chain will also be present, often showing some broadening compared to the monomer.
¹³C NMR spectroscopy provides complementary information. The vinyl carbons of the monomer, which appear at approximately 86 ppm and 152 ppm, are absent in the polymer spectrum. New signals corresponding to the carbons in the polymer backbone emerge, typically in the range of 65-75 ppm for the ether-linked methine carbon and 39-43 ppm for the methylene carbon. rsc.org Analysis of the fine structure of these backbone signals can provide insights into the tacticity (stereochemistry) of the polymer chain.
End-group analysis, crucial for understanding the initiation and termination steps of the polymerization, is often performed using ¹H NMR. By integrating the signals of the protons from the polymer end-groups against the signals from the repeating monomer units, the number-average molecular weight (Mn) can be calculated, particularly for lower molecular weight polymers. jordilabs.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound and Poly(this compound) in CDCl₃
| Functional Group | Monomer ¹H NMR (ppm) | Polymer ¹H NMR (ppm) | Monomer ¹³C NMR (ppm) | Polymer ¹³C NMR (ppm) |
|---|---|---|---|---|
| Vinyl Group | ||||
| =CH-O- | ~6.4-6.5 | - | ~151-152 | - |
| CH₂= | ~4.0-4.2 | - | ~86-87 | - |
| Polymer Backbone | ||||
| -CH(OR)- | - | ~3.3-3.7 (broad) | - | ~65-75 |
| -CH₂- | - | ~1.4-1.9 (broad) | - | ~39-43 |
| Isooctyl Side Chain | ||||
| -O-CH₂- | ~3.4-3.6 | ~3.2-3.5 (broad) | ~70-75 | ~70-75 |
Note: Data are estimated based on values for analogous vinyl ethers like isobutyl vinyl ether and general data for poly(vinyl ethers). Actual values may vary. rsc.orgchemicalbook.comchemicalbook.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is used to confirm the identity of the this compound monomer and to monitor the progress of its polymerization. The principle of IR spectroscopy is that different chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to vibrate. lcms.cz
The IR spectrum of the this compound monomer is characterized by several key absorption bands. The most prominent are those associated with the vinyl group:
C=C stretch: A sharp peak typically found around 1620-1640 cm⁻¹.
=C-H stretch: A peak appearing just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).
=C-H bend: Out-of-plane bending vibrations that result in strong absorptions in the 810-990 cm⁻¹ region.
Additionally, a strong C-O-C stretching band from the ether linkage is observed, typically in the 1200-1225 cm⁻¹ range for alkyl vinyl ethers. quimicaorganica.orgspectroscopyonline.com The spectrum also displays C-H stretching and bending vibrations from the isooctyl alkyl group in the 2850-2970 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively. researchgate.net
Upon polymerization, the most significant change in the IR spectrum is the disappearance of the peaks associated with the vinyl group (C=C stretch and =C-H stretch/bend). The persistence of the strong C-O-C ether band and the alkyl C-H bands confirms the integrity of the side chain and the formation of the polyether backbone. researchgate.net
Table 2: Key Infrared Absorption Frequencies for this compound and Poly(this compound)
| Bond Vibration | Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) |
|---|---|---|---|
| =C-H Stretch | Vinyl | ~3100 | Absent |
| C-H Stretch | Alkyl (Isooctyl) | ~2850-2970 | ~2850-2970 |
| C=C Stretch | Vinyl | ~1620-1640 | Absent |
| C-H Bend | Alkyl (Isooctyl) | ~1370-1470 | ~1370-1470 |
| C-O-C Stretch | Ether | ~1200-1225 | ~1080-1150 |
Chromatographic Methods for Polymer Molecular Weight and Distribution Analysis
Chromatographic techniques are essential for separating the polymer chains based on their size, which allows for the determination of molecular weight and its distribution—critical parameters that dictate the physical and mechanical properties of the final material. lcms.cz
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. hw.ac.ukchemicalbook.com The method separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz
In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel beads. researchgate.net Larger polymer coils cannot enter the pores as easily as smaller ones and therefore travel a shorter path, eluting from the column first. Smaller molecules explore more of the pore volume, leading to a longer retention time. researchgate.net
A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. researchgate.net To determine the molecular weight, the system is calibrated with a series of well-characterized polymer standards (e.g., polystyrene or polymethylmethacrylate) of known molecular weights. A calibration curve of log(Molecular Weight) versus retention time is constructed, which is then used to calculate the molecular weight averages of the poly(this compound) sample.
The primary results obtained from GPC analysis are:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is biased towards larger molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse).
Table 3: Representative GPC Data for a Poly(this compound) Sample
| Parameter | Symbol | Value | Description |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | 15,000 g/mol | Statistical average molecular weight of all polymer chains. |
| Weight-Average Molecular Weight | Mw | 18,000 g/mol | Average molecular weight where larger chains contribute more. |
| Peak Molecular Weight | Mp | 17,500 g/mol | Molecular weight at the highest point of the elution curve. |
Thermal Analysis Techniques for Polymer Properties
Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For poly(this compound), these methods are critical for determining its thermal stability and degradation profile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). aidic.it This analysis provides valuable information about the thermal stability of a polymer, its decomposition kinetics, and the composition of the final residue. nih.gov
When a sample of poly(this compound) is heated in the TGA instrument, its mass remains stable until the onset temperature of decomposition is reached. Beyond this temperature, the polymer begins to degrade, leading to the formation of volatile products and a corresponding loss of mass. The TGA instrument records this mass loss as a function of temperature, generating a thermogram.
The thermal degradation of poly(vinyl ethers) can be a complex process. It may involve the initial cleavage of the side chains followed by the decomposition of the main polymer backbone. chemicalbook.com The TGA curve for poly(this compound) would show the temperature ranges over which these degradation steps occur. Key data points from a TGA curve include the onset temperature of degradation (often reported as T₅% or T₁₀%, the temperature at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate, which is determined from the peak of the derivative of the TGA curve (DTG curve). nih.gov
Table 4: Representative TGA Data for Poly(this compound) under a Nitrogen Atmosphere
| Parameter | Temperature (°C) | Weight Loss (%) | Description |
|---|---|---|---|
| Onset of Decomposition (T₅%) | ~250 °C | 5% | The temperature at which significant degradation begins. |
| Midpoint of Degradation | ~350 °C | 50% | The temperature at which half of the material has decomposed. |
| End of Primary Degradation | ~450 °C | >95% | The temperature at which the main degradation phase is complete. |
Note: Data are representative and can vary depending on the polymer's molecular weight, microstructure, and the specific TGA experimental conditions (e.g., heating rate).
Theoretical and Computational Chemistry Approaches to Isooctyl Vinyl Ether Systems
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways and identifying the transition states in the polymerization of vinyl ethers. mdpi.comresearchgate.net These calculations provide a theoretical basis for understanding reaction mechanisms, such as those in cationic polymerization. mdpi.comresearchgate.net For instance, DFT has been used to investigate the competition between water and alcohol in combining with a co-initiator like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which is crucial for understanding aqueous cationic polymerization. mdpi.comresearchgate.net By modeling the active center and optimizing its structure, researchers can calculate strain energies and predict the most likely initiation pathways. mdpi.com
These computational methods are also vital for understanding the mechanisms of various types of polymerizations. For example, DFT calculations have been employed to validate the mechanism of mechanically induced cationic reversible addition-fragmentation chain transfer (mechano-cRAFT) polymerization of vinyl ethers. rsc.orgrsc.org Similarly, the mechanism of phenol-yne click polymerization to form poly(vinylene ether ketone)s has been successfully explained with the aid of DFT calculations. zju.edu.cn In the context of stereoselective polymerization, computational studies help to understand the solution-state catalyst structure and the factors that enhance stereoselectivity. unc.edunih.govunc.edu
Furthermore, quantum chemical calculations can predict the outcomes of reactions by evaluating the energy barriers of different pathways. nih.gov For example, in the (3 + 2) cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene with aryl-substituted nitrile oxides, calculations showed that while two theoretical reaction paths are possible, one is slightly more favorable from a kinetic point of view due to a lower activation barrier. nih.gov These calculations can also be used to study the Cl-initiated oxidation reactions of vinyl ethers, proposing detailed chemical pathways and identifying major products. acs.org The ability to calculate energy derivatives analytically on quantum computers is a significant advancement, as it allows for the determination of stable molecular structures and the exploration of chemical reaction pathways with greater accuracy. qunasys.com
Table 1: Examples of Quantum Chemical Methods Applied to Vinyl Ether Systems
| Computational Method | Application in Vinyl Ether Chemistry | Key Findings |
| Density Functional Theory (DFT) | Investigating the mechanism of aqueous cationic polymerization of vinyl ethers. mdpi.comresearchgate.net | Provided a theoretical basis for the competition between water and alcohol in the initiation step. mdpi.comresearchgate.net |
| DFT | Validating the mechanism of mechano-cRAFT polymerization of vinyl ethers. rsc.orgrsc.org | Confirmed the proposed redox process mediated by the catalyst. rsc.orgrsc.org |
| DFT | Elucidating the mechanism of stereoselective cationic polymerization. unc.edunih.govunc.edu | Identified the solution-state catalyst structure and the importance of ligand deceleration effects. unc.edunih.govunc.edu |
| CBS-QB3 High-Level Composite Method | Analyzing the Cl-initiated oxidation reactions of methyl vinyl ether. acs.org | Proposed detailed reaction pathways and identified major products like formyl chloride and formaldehyde. acs.org |
| DFT | Studying the mechanism of phenol-yne click polymerization. zju.edu.cn | Explained the formation of regio- and stereo-regular poly(vinylene ether ketone)s. zju.edu.cn |
Molecular Modeling of Polymer Chain Conformations and Interactions
MD simulations have been successfully applied to various poly(vinyl ether) systems to understand their structural and dynamic properties. For instance, simulations of poly(vinyl methyl ether) (PVME) in aqueous solutions have revealed detailed hydration structures and how water motion is hindered by the polymer matrix. embuni.ac.kelongdom.org These studies show that at low concentrations, water molecules can form bonds with two ether oxygens in meso dyads, influencing the polymer's conformation. embuni.ac.ke As the polymer concentration increases, the chain conformations become similar to those in the bulk state. embuni.ac.ke
Furthermore, MD simulations combined with experimental techniques like quasielastic neutron scattering can provide a comprehensive picture of atomic motions in polymers like PVME above the glass-transition temperature. aip.org These simulations allow for the direct analysis of correlation functions in real space, complementing the experimental data. aip.org The development of toolkits like the polymer structure predictor (PSP) facilitates the generation of various polymer models, from oligomers to amorphous structures, which can then be used as starting points for MD simulations. gatech.edu
The conformation of an ideal polymer chain, which lacks interactions between distant monomers, serves as a fundamental starting point for many polymer models. wustl.edu However, real polymer chains in solution or in a melt experience various interactions that dictate their final conformation. cecam.org For poly(sec-butyl vinyl ether), X-ray diffraction data combined with calculated intensities for an isolated macromolecule have been used to determine the chain conformation, which was found to be a helix. giulionatta.it
Prediction of Structure-Reactivity Relationships in Polymerization
Computational chemistry plays a crucial role in predicting how the structure of monomers and catalysts influences the reactivity and outcome of polymerization reactions. researchgate.netresearchgate.net By establishing structure-reactivity relationships, researchers can rationally design experiments to achieve desired polymer properties.
In the cationic polymerization of vinyl ethers, the reactivity of the monomer is significantly affected by the nature of its substituents. For example, the presence of an electron-withdrawing chlorine atom in 2-chloroethyl vinyl ether (CEVE) decreases the electron density of both the vinyl group and the ether oxygen, making it less reactive than isobutyl vinyl ether (IBVE). spsj.or.jp This necessitates lower temperatures to achieve living polymerization for CEVE. spsj.or.jp Computational studies can quantify these electronic effects and help predict the reactivity of different vinyl ether monomers. nih.gov
The structure of the catalyst system is equally important. In stereoselective cationic polymerization, the use of chiral counterions can control the stereochemistry of the resulting polymer. nsf.gov Computational studies have been instrumental in understanding how the ligand environment of the catalyst influences stereoselectivity. unc.edunih.govunc.edu By evaluating monomer substrates with systematic variations in steric parameters and functional groups, key structure-reactivity relationships for stereoselective homo- and copolymerization have been established. unc.edunih.gov For instance, in the copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether, the monomer reactivity ratios can be determined, which in turn allows for the calculation of structural parameters of the copolymer like dyad sequence fractions and mean sequence length. mdpi.com
The development of organocatalysts for vinyl ether polymerization has also benefited from computational insights. For example, DFT calculations have helped to elucidate the crucial intermolecular interactions between hydrogen bond donor (HBD) catalysts, an organic acid, and the polymer chain end, which allows for tuning of the polymerization rate. acs.orgnih.gov
Computational Design of Novel Catalysts and Monomers for Isooctyl Vinyl Ether Chemistry
The predictive power of computational chemistry is being harnessed to design novel catalysts and monomers for vinyl ether polymerization, moving beyond the analysis of existing systems to the de novo design of new ones. researchgate.net This approach has the potential to accelerate the discovery of new materials with tailored properties.
The design of catalysts for stereoselective polymerization is a prime example. A deeper understanding of the mechanism of stereoselective cationic polymerization, gained through comprehensive experimental and computational studies, provides a foundation for designing improved catalytic systems. unc.edunih.govunc.edu For instance, titanium complexes of TADDOL, derived from tartaric acid, have been shown to be effective catalysts for the stereoselective cationic polymerization of vinyl ethers, and the understanding of the roles of the titanium center, TADDOL substituents, and monomer structure in stereocontrol can guide the design of new catalysts. rsc.org The ability to design chiral counterions that bias the reactivity and stereochemical environment at the chain end opens up possibilities for catalyst-controlled stereoselective polymerization of a wide range of vinyl ethers. nsf.gov
Computational approaches are also valuable in the development of new polymerization methodologies. For example, quantum chemical calculations can be used to predict unknown reactions and guide the development of new synthetic methodologies. nih.gov This predictive capability can be applied to the design of novel monomers for IOVE chemistry, exploring how different functional groups or structural features might impact polymerization behavior and the properties of the resulting polymer.
The search for more sustainable and efficient catalytic systems also benefits from computational design. For example, the development of metal-free organocatalysts for cationic polymerization is an active area of research where computational chemistry can help in designing catalysts with enhanced activity and selectivity. acs.org Similarly, the design of photocatalysts for controlled polymerization processes can be guided by computational modeling. rsc.org
Advanced Research Avenues and Interdisciplinary Directions for Isooctyl Vinyl Ether Chemistry
Development of Bio-based Isooctyl Vinyl Ether Monomers
The increasing demand for sustainable and environmentally friendly materials has spurred research into the development of monomers from renewable resources. ndsu.eduresearchgate.net The synthesis of vinyl ethers from bio-based feedstocks presents a green alternative to traditional petrochemical routes. ndsu.edu This approach aligns with the principles of green chemistry by utilizing renewable starting materials and often employing more energy-efficient synthesis pathways. researchgate.netrsc.org
Researchers have successfully derived novel vinyl ether monomers from various plant-based sources, including soybean oil, cardanol (B1251761) (from cashew nut shell liquid), and eugenol. ndsu.educoatingsworld.com The general strategy involves the chemical modification of these natural compounds to introduce a vinyl ether group. For instance, plant oil triglycerides can be converted into vinyl ether monomers, which can then be polymerized. coatingsworld.com This process preserves the fatty acid side chains, which can later be used for crosslinking via autoxidation, similar to alkyd resins. rsc.orgcoatingsworld.com
Another innovative and sustainable approach involves the use of enzymatic catalysis. In one study, the immobilized enzyme Candida antarctica lipase (B570770) B was used to catalyze the synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and functional carboxylic acids. researchgate.net This one-pot synthesis is effective over a wide temperature range and in various solvents, offering a milder and more selective alternative to conventional chemical catalysis. researchgate.net The development of such bio-based monomers is a critical step toward producing polymers with a significantly reduced environmental footprint. ndsu.edu For example, ethyl vinyl ether, a related compound, is already produced from 100% bio-based ethanol, demonstrating the industrial feasibility of this approach. godavaribiorefineries.com
Table 1: Examples of Renewable Feedstocks for Bio-based Vinyl Ether Synthesis
| Renewable Feedstock | Bio-based Precursor | Resulting Monomer Type | Potential Application | Reference |
|---|---|---|---|---|
| Plant Oils (Soybean, Linseed) | Triglycerides / Fatty Acids | Plant Oil Vinyl Ethers (POVEs) | Air-drying coatings, paints | ndsu.edu |
| Cashew Nut Shell Liquid | Cardanol | Cardanol Ethyl Vinyl Ether (CEVE) | Coatings, alkyd replacements | ndsu.educoatingsworld.com |
| Clove Oil | Eugenol | Eugenol Ethyl Vinyl Ether (EEVE) | Coatings, epoxy resins | ndsu.educoatingsworld.com |
| Corn Starch / Sugarcane | Ethanol | Ethyl Vinyl Ether | Bio-based building block, comonomer | godavaribiorefineries.com |
Environmental Considerations in Polymerization Processes (e.g., waterborne systems)
Conventional cationic polymerization of vinyl ethers typically relies on chlorinated solvents, which pose environmental and health risks. mdpi.com To address these concerns, significant research efforts are focused on developing more environmentally benign polymerization processes, with a particular emphasis on waterborne systems such as emulsion, suspension, and dispersion polymerization. mdpi.comrsc.org
Waterborne systems offer numerous advantages, including the reduction or elimination of volatile organic compounds (VOCs), improved heat transfer, and lower viscosity of the reaction medium. rsc.orgcjps.org However, the cationic polymerization of vinyl ethers in aqueous media presents unique challenges. Water can act as a terminating agent or a co-initiator, making the reaction difficult to control. mdpi.com
Despite these difficulties, progress has been made. Studies on the cationic polymerization of isobutyl vinyl ether (IBVE), a close structural analog of this compound, have demonstrated feasibility in aqueous media. Researchers have found that while bulk polymerization in an aqueous suspension can lead to an uncontrolled, highly exothermic reaction, conducting the polymerization in a dispersion (a mixture of water and a non-polar solvent like n-hexane) or an emulsion can effectively manage heat transfer and prevent thermal runaway. rsc.org In these systems, using surfactants like BRIJ®98, poly(isobutyl vinyl ether)s have been successfully synthesized. rsc.org Another significant advancement is the development of waterborne fluoroethylene vinyl ether (FEVE) copolymers through environmentally friendly emulsion copolymerization, which are used for high-performance, low-VOC coatings. cjps.org
Table 2: Comparison of Polymerization Systems for Vinyl Ethers
| Feature | Traditional Solvent-Based System | Waterborne System (Emulsion/Dispersion) |
|---|---|---|
| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane) | Water |
| Environmental Impact | High VOC emissions, hazardous waste | Low to zero VOCs, more environmentally friendly |
| Safety | Flammable and toxic solvents | Reduced flammability and toxicity risks |
| Heat Transfer | Can be difficult to control, risk of runaway | Excellent heat dissipation |
| Process Control | Well-established, but requires stringent anhydrous conditions | Complex; water can interfere with cationic polymerization, requiring specialized initiators/surfactants |
| Example Initiator/Catalyst | Lewis acids (e.g., BF₃OEt₂, SnCl₄) | BF₃OEt₂ with surfactants, specialized systems |
Integration of Poly(this compound)s in Novel Material Science Concepts
Poly(this compound) and its copolymers are being integrated into advanced materials, moving beyond their traditional use as simple adhesives or plasticizers. chemicalbook.commdpi.com These novel concepts leverage the unique properties of the isooctyl group and the versatility of the poly(vinyl ether) backbone to create materials with tailored functionalities.
One major area of innovation is the development of advanced copolymers. By copolymerizing this compound with other monomers, it is possible to create materials with enhanced properties. For example, copolymers of isobutyl vinyl ether (IBVE) and vinyl chloride produce resins with excellent water resistance, flexibility, and adhesion to metal substrates, making them suitable for anti-corrosion and flame-retardant coatings. chemicalbook.com Another sophisticated approach is the creation of graft copolymers, which involves attaching polymeric side chains to a main polymer backbone. mdpi.com Statistical copolymers of vinyl ethers can serve as a scaffold to grow side chains of other polymers like poly(ε-caprolactone) (PCL) or poly(L-lactide) (PLLA), resulting in complex architectures with combined properties, such as thermoplastic elastomers or advanced compatibilizers. mdpi.com
Furthermore, controlling the polymer's stereochemistry offers a powerful tool to manipulate material properties. The synthesis of highly isotactic poly(isobutyl vinyl ether) has been shown to yield a semicrystalline material with a melting transition around 138 °C and thermomechanical strength comparable to commercial low-density polyethylene, a significant improvement over its amorphous atactic counterpart. nih.gov
A particularly exciting frontier is the development of "smart" or stimuli-responsive polymers. Researchers have synthesized poly(vinyl ether)s with a spiropyran moiety at the end of the polymer chain. mdpi.com Spiropyran is a photochromic molecule that undergoes a structural change when exposed to light. This allows the properties of the polymer, such as its self-assembly in solution, to be controlled by photoirradiation, opening doors for applications in drug delivery, sensors, and smart coatings. mdpi.com
Table 3: Novel Material Science Concepts Involving Poly(vinyl ether)s
| Concept | Description | Resulting Material/Property | Potential Application | Reference |
|---|---|---|---|---|
| Advanced Copolymerization | Copolymerizing vinyl ethers with monomers like vinyl chloride. | Improved flexibility, adhesion, and chemical resistance. | Anti-corrosion coatings, inks. | chemicalbook.com |
| Graft Copolymers | Using a PVE backbone as a scaffold to grow different polymer side chains (e.g., PCL, PLLA). | Materials with hybrid properties (e.g., flexible and strong). | Thermoplastic elastomers, compatibilizers. | mdpi.com |
| Stereochemical Control | Synthesizing highly isotactic PVEs. | Semicrystalline polymers with enhanced mechanical and thermal properties. | Engineering materials, performance plastics. | nih.gov |
| Stimuli-Responsive Polymers | Attaching functional moieties (e.g., spiropyran) that respond to external stimuli like light. | Photo-controlled self-assembly, switchable properties. | Smart coatings, drug delivery systems, optical devices. | mdpi.com |
Exploration of this compound in Advanced Organic Synthesis beyond Polymerization
While primarily known as a monomer, this compound is also a valuable building block in advanced organic synthesis due to the reactivity of its electron-rich double bond. Its applications extend beyond polymerization into complex molecule construction, particularly in cycloaddition reactions.
Cycloaddition reactions are powerful tools for forming cyclic compounds in a single step. Vinyl ethers are excellent partners in several types of cycloadditions:
[4+2] Cycloadditions (Diels-Alder Reactions): In inverse-electron-demand hetero-Diels-Alder reactions, electron-rich vinyl ethers react with electron-poor 1-oxa-1,3-butadienes to form functionalized dihydropyran rings, which are precursors to carbohydrates and other natural products. nih.gov
[3+2] Dipolar Cycloadditions: Vinyl ethers react readily with 1,3-dipoles such as nitrones or nitrile oxides. researchgate.netrsc.org These reactions, often catalyzed by Lewis acids, produce five-membered heterocyclic rings like isoxazolidines, which are key structures in many biologically active compounds. researchgate.net
[2+2] Photocycloadditions (Paterno-Büchi Reactions): The reaction of a carbonyl compound in its excited state with a vinyl ether leads to the formation of four-membered oxetane (B1205548) rings. mdpi.com
Beyond cycloadditions, vinyl ethers serve other important roles. They are widely used as protecting groups for alcohols. numberanalytics.com The vinyl ether reacts with an alcohol under acidic conditions to form an acetal (B89532), which is stable to basic and nucleophilic reagents. The alcohol can be easily regenerated by simple acid hydrolysis. This strategy is fundamental in multi-step organic synthesis. Additionally, vinyl ethers can participate in transetherification reactions . For example, iso-octyl vinyl ether can react with another alcohol, such as hexyl alcohol, in the presence of a mercuric acetate (B1210297) catalyst to produce hexyl vinyl ether, demonstrating its utility in synthesizing other vinyl ether monomers. nasa.gov Novel gold-catalyzed reactions have also been developed to synthesize complex fulvene (B1219640) vinyl ethers, showcasing the expanding synthetic utility of this functional group. nih.gov
Table 4: Applications of Vinyl Ethers in Organic Synthesis (Non-Polymerization)
| Reaction Type | Reactants | Product | Significance | Reference |
|---|---|---|---|---|
| [4+2] Hetero-Diels-Alder | Vinyl Ether + 1-Oxa-1,3-butadiene | Dihydropyran | Synthesis of carbohydrate precursors. | nih.gov |
| [3+2] Dipolar Cycloaddition | Vinyl Ether + Nitrone/Nitrile Oxide | Isoxazolidine | Access to five-membered heterocycles. | researchgate.netrsc.org |
| [2+2] Photocycloaddition | Vinyl Ether + Carbonyl Compound (excited state) | Oxetane | Formation of four-membered rings. | mdpi.com |
| Alcohol Protection | Vinyl Ether + Alcohol | Acetal | Protection of hydroxyl groups during synthesis. | numberanalytics.com |
| Transetherification | this compound + Alcohol | New Vinyl Ether | Synthesis of different vinyl ether monomers. | nasa.gov |
Q & A
Q. What experimental methodologies are recommended for synthesizing isooctyl vinyl ether while preserving acid-labile functional groups?
this compound is highly sensitive to acidic conditions, which can trigger premature polymerization or hydrolysis. Enzymatic catalysis using immobilized Candida antarctica lipase B (CalB) has been demonstrated as an effective method for direct esterification of carboxylic acids with hydroxyl vinyl ethers under mild conditions (22°C, non-polar solvents like toluene) to avoid side reactions . This approach eliminates the need for acid scavengers, which are typically required in conventional esterification methods involving acid chlorides. Reaction monitoring via -NMR or GC is critical to confirm vinyl ether integrity during synthesis .
Q. How can researchers ensure the stability of this compound during storage and handling in laboratory settings?
Stability is influenced by exposure to light, temperature, and acidic impurities. Storage in amber glass containers under inert atmospheres (e.g., nitrogen) at ≤4°C is recommended. Non-polar solvents like methyl tert-butyl ether (MTBE) reduce hydrolysis risks compared to polar solvents. Radical inhibitors (e.g., hydroquinone) should be added to prevent unintended polymerization during reactions .
Q. What purification strategies are effective for removing trace catalysts or byproducts from this compound synthesis?
Immobilized enzyme catalysts (e.g., CalB) can be physically filtered post-reaction, simplifying purification. For residual solvents or unreacted monomers, fractional distillation under reduced pressure (≤50°C) is preferred to minimize thermal degradation. Solvent extraction with non-polar phases (e.g., hexane/water) further isolates the product .
Advanced Research Questions
Q. How do nonbonded interactions influence the conformational stability of this compound?
Q. What mechanisms explain the divergent polymerization kinetics of this compound under radical vs. cationic conditions?
Cationic polymerization (initiated by photoacid generators) proceeds rapidly due to carbocation propagation, achieving high conversion rates (>80% in 10 minutes under UV light). In contrast, radical polymerization is inhibited by the vinyl ether’s electron-donating ether group, which stabilizes radicals and slows chain propagation. Real-time FTIR and THF-SEC data confirm this disparity, with cationic routes yielding higher-molecular-weight polymers ( g/mol) .
Q. How does ozonolysis of this compound contribute to secondary organic aerosol (SOA) formation, and what factors affect yield?
Ozonolysis of alkyl vinyl ethers generates low-volatility carbonyl compounds that nucleate SOA particles. Yield () correlates with aerosol mass () and substituent chain length; iso-butyl vinyl ether shows higher (∼15%) compared to shorter-chain analogs (e.g., ethyl vinyl ether, ). Competing reactions with scavengers like cyclohexane reduce by 40%, highlighting the role of peroxy radical pathways in aerosol growth .
Q. What analytical techniques resolve contradictions in reaction outcomes for this compound under varying solvent conditions?
Discrepancies in acetyloxylation vs. acrylation efficiency (e.g., SiMe success vs. PhI(OAc) failure) are attributed to solvent polarity and hydrogen-bonding interactions. -NMR and kinetic studies in hexafluoroisopropanol (HFIP) demonstrate that polar protic solvents stabilize transition states via H-bonding, favoring electrophilic substitutions. Solvent screening using combinatorial DSC or UV-Vis spectroscopy can preemptively identify incompatible conditions .
Methodological Considerations
- Data Contradiction Analysis : When NMR or GC results conflict with theoretical predictions (e.g., unexpected byproducts), cross-validate with computational modeling (DFT for conformational analysis) or isotopic labeling to trace reaction pathways .
- Experimental Design : For polymerization studies, combine real-time FTIR (monomer conversion) with THF-SEC (molecular weight distribution) to capture kinetic and structural nuances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
